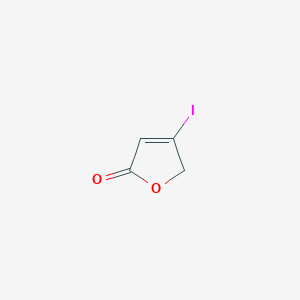

4-Iodofuran-2(5H)-one

Description

The Distinctive Role of Halogenated Furanones in Enabling Chemical Transformations

The introduction of a halogen atom onto the furanone ring, as seen in 4-Iodofuran-2(5H)-one, significantly influences its chemical properties and reactivity. Halogens, particularly iodine, are excellent leaving groups in nucleophilic substitution reactions. This characteristic allows for the facile introduction of various functional groups at the halogenated position, providing a powerful tool for the diversification of the furanone scaffold.

Furthermore, the carbon-iodine bond in iodo-furanones can participate in a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules with high precision and efficiency. organic-chemistry.org

The presence of a halogen also enhances the electrophilicity of the furanone ring, making it more susceptible to Michael addition reactions. This increased reactivity can be harnessed to form new carbon-carbon bonds and introduce additional complexity into the molecular structure. The unique reactivity of halogenated furanones makes them key intermediates in the synthesis of a wide array of organic compounds, including natural products and their analogs. mdpi.comsibran.ru

Historical Development and Initial Syntheses of this compound

The synthesis of halogenated furanones has been an area of active research. Early methods for the synthesis of furanones often involved multi-step procedures with limitations such as low yields and harsh reaction conditions. researchgate.net The development of more efficient and selective methods for the synthesis of halogenated furanones has been a significant advancement in the field.

A notable and efficient method for the preparation of 4-iodofuran-2(5H)-ones is the iodolactonization of 2,3-allenoates. organic-chemistry.orgresearchgate.net In 2005, a facile method was reported where ethyl 2,3-allenoates react with molecular iodine in aqueous acetonitrile (B52724) to produce 4-iodofuran-2(5H)-ones in moderate to high yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through an intramolecular iodolactonization process, where the carbonyl oxygen atom of the allenoate participates in the regioselective electrophilic addition to the allene (B1206475) moiety. organic-chemistry.orgresearchgate.net This method proved to be quite general, accommodating various substituents on the allenoate starting material. organic-chemistry.org

Another approach to synthesizing substituted furanones involves the reaction of amines, aldehydes, and diethyl acetylenedicarboxylate, catalyzed by silica (B1680970) sulfuric acid. researchgate.net While this method produces a variety of furanone derivatives, the specific synthesis of this compound via this route is not explicitly detailed. The iodolactonization of allenoates remains a key and direct strategy for accessing this particular halogenated furanone. organic-chemistry.orguni-rostock.de

Table of Compound Properties:

| Property | Value |

| Chemical Formula | C4H3IO2 |

| Molar Mass | 209.97 g/mol |

| Appearance | Not specified |

| CAS Number | 155140-39-9 epa.gov |

Table of Synthetic Methods for this compound:

| Method | Reagents | Key Features | Reference |

| Iodolactonization | 2,3-Allenoates, Iodine (I2) | Efficient, moderate to high yields, regioselective. | organic-chemistry.orgorganic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

155140-39-9 |

|---|---|

Molecular Formula |

C4H3IO2 |

Molecular Weight |

209.97 g/mol |

IUPAC Name |

3-iodo-2H-furan-5-one |

InChI |

InChI=1S/C4H3IO2/c5-3-1-4(6)7-2-3/h1H,2H2 |

InChI Key |

XLUIMNWCNPAKQF-UHFFFAOYSA-N |

SMILES |

C1C(=CC(=O)O1)I |

Canonical SMILES |

C1C(=CC(=O)O1)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodofuran 2 5h One

Strategies for Constructing the 2(5H)-Furanone Core

The formation of the 2(5H)-furanone heterocyclic system is a key challenge in the synthesis of 4-iodofuran-2(5H)-one. Various strategies have been developed, primarily involving the cyclization of acyclic precursors or the rearrangement of cyclic systems.

Cyclization Approaches from Acyclic Precursors

A prominent method for constructing the 2(5H)-furanone ring is through the cyclization of carefully designed acyclic starting materials. One of the most direct routes to 4-iodofuran-2(5H)-ones is the iodolactonization of 2,3-allenoates. organic-chemistry.orgresearchgate.net This reaction proceeds via an intramolecular cyclization where the allene (B1206475) moiety undergoes an electrophilic addition with iodine, leading to the formation of the furanone ring with concomitant introduction of the iodine atom at the 4-position. organic-chemistry.org The process is noted for its efficiency and the use of readily available starting materials. researchgate.net

The reaction involves the direct participation of the carbonyl oxygen atom in the regioselective electrophilic addition to the allene. organic-chemistry.org Studies have shown that a mixture of acetonitrile (B52724) and water provides a suitable solvent system for this transformation. organic-chemistry.org

A general approach to 2(5H)-furanones involves the electrophile-initiated cyclization of allenic acids and esters, which provides a versatile route to β-substituted α,β-unsaturated butenolides. researchgate.net Additionally, the cyclization of alkyl allene carboxylates in triflic acid has been reported as a simple and convenient protocol for the highly regioselective synthesis of 3-sulfonylfuran-2(5H)-ones. researchgate.net

An oxidative cyclization of β-substituted β,γ-unsaturated carboxylic acids using a hypervalent iodine reagent, such as in situ generated PhI(OTf)₂, can also yield 4-substituted furan-2(5H)-ones. organic-chemistry.org

Ring-Expansion and Ring-Contraction Methodologies

Ring-expansion reactions offer an alternative pathway to the 2(5H)-furanone core. A notable example is the oxidative ring expansion of 4-hydroxy-2-cyclobutenones. thieme-connect.comthieme-connect.com Treatment of these compounds with halogenating agents can lead to the formation of 5-halo-2(5H)-furanones through a proposed cationic ring-opening–ring-closure mechanism. thieme-connect.com While this method has been demonstrated for the synthesis of 5-halo derivatives, its application for direct synthesis of 4-iodo-2(5H)-one has not been explicitly detailed.

The reaction of 4-hydroxy-2-cyclobutenones with (diacetoxyiodo)benzene (B116549) in refluxing 1,2-dichloroethane (B1671644) results in 5-acetoxy-2(5H)-furanones. acs.org Using methanol (B129727) as the solvent and nucleophile can yield 5-methoxy-2(5H)-furanones in better yields. acs.org Furthermore, acid-catalyzed or rhodium-catalyzed decomposition of 4-hydroxycyclobutenones bearing a diazo group at C-4 can also lead to 2(5H)-furanones via ring expansion. acs.org

Regioselective Iodination Techniques and Mechanistic Insights

The introduction of an iodine atom at the C4-position of the furanone ring requires precise regiochemical control. This can be achieved either by direct iodination of a pre-formed furanone or by converting another functional group into an iodine atom.

Direct Iodination Strategies on Pre-formed Furanones

Direct iodination of a pre-existing 2(5H)-furanone ring system is a potential route to this compound. For instance, the reaction of 4-arylamino-2(5H)-furanones with (diacetoxyiodo)benzene (DIB) can lead to the simultaneous α-iodination and Nβ-arylation, affording 4-diarylamino-3-iodo-2(5H)-furanones. researchgate.netresearchgate.net This reaction proceeds without a metal catalyst and is considered efficient. researchgate.net While this demonstrates the feasibility of direct iodination on a substituted furanone, the regioselectivity is crucial. The iodination of 7-azaindoles has been studied, where the regioselectivity of the electrophilic aromatic substitution can be predicted by considering HOMO coefficients and carbon atomic charges. mdpi.com Similar principles could apply to the direct iodination of furanones.

A study on the synthesis of 4-iodo-3-furanones utilized an electrophile-induced tandem cyclization/1,2-migration of 2-alkynyl-2-silyloxy carbonyl compounds, where N-iodosuccinimide (NIS) was used as the electrophile to induce cyclization. acs.org

Functional Group Interconversion to Introduce Iodine

The introduction of iodine can also be accomplished through the transformation of a pre-existing functional group. Decarboxylative halogenation represents a class of reactions where a carboxylic acid is converted into an organic halide. acs.org This approach could potentially be applied to a furanone-4-carboxylic acid to introduce the iodine atom. The Hunsdiecker reaction and its modifications are classic examples of decarboxylative halogenation. acs.org

Another potential strategy involves the conversion of a boronic acid or a trialkylstannyl group at the 4-position of the furanone ring into an iodine atom through reactions with an iodine source. Palladium-catalyzed cross-coupling reactions are often employed to introduce these functional groups, which can then be further manipulated. organic-chemistry.org

Multi-Step Synthesis Pathways from Readily Available Starting Materials

The synthesis of this compound can be achieved through multi-step sequences starting from simple, commercially available compounds. A notable example is the synthesis from 2,3-allenoates, which themselves can be prepared from other starting materials. organic-chemistry.org This iodolactonization method is described as an efficient preparation. organic-chemistry.org

Another accessible starting material for the furanone core is furfural (B47365). orgsyn.org Oxidation of furfural can lead to 2(5H)-furanone, which can then potentially undergo regioselective iodination. orgsyn.orgresearchgate.net

A multi-step synthesis of 3-bromo-5-methoxy-2(5H)-furanone starting from furfural has been described, involving photo-oxidation, acetalization, and subsequent bromination/dehydrobromination. unipi.it A similar strategy could potentially be adapted for the synthesis of the 4-iodo analogue.

The following table provides an overview of selected synthetic methods for this compound and related furanones.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 2,3-allenoates | I₂, MeCN/H₂O (15:1) | 4-Iodofuran-2(5H)-ones | Moderate to high | organic-chemistry.org |

| 4-Hydroxy-2-cyclobutenones | Halogenating agents | 5-Halo-2(5H)-furanones | - | thieme-connect.com |

| 4-Hydroxy-2-cyclobutenones | PhI(OAc)₂, 1,2-dichloroethane, reflux | 5-Acetoxy-2(5H)-furanones | - | acs.org |

| 4-Arylamino-2(5H)-furanones | (Diacetoxyiodo)benzene (DIB) | 4-Diarylamino-3-iodo-2(5H)-furanones | 57-91% | researchgate.net |

| 2-Alkynyl-2-silyloxy carbonyl compounds | N-Iodosuccinimide (NIS) | 4-Iodo-3-furanones | Moderate to excellent | acs.org |

| Furfural | H₂O₂, HCOOH, N,N-dimethylethanolamine | 2(5H)-Furanone | - | orgsyn.org |

Linear Synthesis Protocols and Optimization

Linear synthesis, where a starting material is sequentially modified in a step-by-step manner, represents a foundational approach to constructing this compound. A prominent and direct linear method is the iodolactonization of 2,3-allenoates.

This reaction proceeds via an electrophilic cyclization mechanism. Molecular iodine (I₂) acts as the electrophile, reacting with the allene moiety of the starting ester. The carbonyl oxygen of the ester then participates in an intramolecular nucleophilic attack, leading to the formation of the furanone ring and the concurrent introduction of the iodine atom at the 4-position. organic-chemistry.orgnih.gov

Research has focused on optimizing the conditions for this transformation to maximize yields and purity. Key parameters that have been investigated include the choice of solvent and the nature of the starting allenoate. For instance, the use of a mixed solvent system of acetonitrile (MeCN) and water (H₂O) has been shown to be effective. organic-chemistry.org The optimal ratio of MeCN/H₂O was identified as 15:1, which furnished the desired this compound in yields as high as 71%. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating a variety of substituents on the allenoate starting material. organic-chemistry.org

Alternative iodinating agents, such as N-iodosuccinimide (NIS), have also been employed, particularly in stereoselective syntheses of related iodinated lactones. nih.govnih.gov While these studies often focus on different isomers or substituted analogues, the fundamental principles of the iodolactonization reaction remain applicable.

| Starting Material | Iodinating Agent | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2,3-allenoate | I₂ | MeCN/H₂O (15:1) | Room Temp | 71 | organic-chemistry.org |

| Ethyl 2,3-allenoate | I₂ | MeCN | Room Temp | 55 | organic-chemistry.org |

| Ethyl 2,3-allenoate | I₂ | CH₂Cl₂ | Room Temp | 40 | organic-chemistry.org |

| Allenoate Substrate | NIS | Not specified | Not specified | Not specified | nih.gov |

Convergent Synthesis Approaches for Efficiency

For a molecule like this compound, a convergent approach could theoretically involve the synthesis of a pre-formed furan-2(5H)-one core, followed by a separate, optimized iodination step. Alternatively, a fragment containing the iodine atom could be coupled with another precursor to form the final butenolide ring.

While specific literature detailing a fully convergent synthesis exclusively for this compound is not prominent, the principle can be illustrated by the vast body of work on the synthesis and functionalization of butenolides. mdpi.comacs.orgnih.gov For example, numerous methods exist for constructing the core furanone ring system. These butenolide products could then, in a subsequent convergent step, be subjected to an iodination reaction. This two-stage process—synthesis of the core followed by late-stage functionalization—embodies the spirit of a convergent strategy. This modularity allows for the synthesis of a variety of halogenated butenolides by simply changing the halogenating agent in the final step.

Catalytic Systems for Enhanced Synthetic Efficiency

To overcome the limitations of stoichiometric reagents and improve reaction efficiency, various catalytic systems have been developed for the synthesis of furanones and their halogenated derivatives. These include methods based on transition metals, organocatalysts, and photoredox catalysis.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic compounds like furanones. Metals such as gold, palladium, iron, copper, and rhodium have been employed in catalytic cycles to achieve transformations that are often difficult to accomplish with classical methods.

Gold catalysts, particularly AuCl₃, have been shown to efficiently catalyze the cyclization of tert-butyl allenoates to yield γ-butenolides. researchgate.net This process provides access to the core butenolide structure under mild conditions with low catalyst loading. researchgate.net While this specific method does not install the iodine atom, it represents a catalytic route to a key intermediate that could be iodinated in a subsequent step.

Other transition metals have been used in reactions that either form the furanone ring or introduce a halogen. For instance, one-pot processes catalyzed by iron and copper have been developed for the synthesis of related benzofurans, which involve an initial halogenation step followed by an intramolecular O-arylation. nih.gov Similarly, Au(I)/Zn(II) systems have been used for the halocyclization of certain substrates to produce fluorohalofurans, demonstrating the principle of metal-catalyzed halocyclization. nih.gov Rhodium and copper co-catalytic systems have also been explored for reactions of 2,3-allenoic acids. researchgate.net

| Catalyst System | Reaction Type | Substrate | Product Type | Reference |

|---|---|---|---|---|

| AuCl₃ | Cyclization | tert-Butyl allenoates | γ-Butenolides | researchgate.net |

| FeCl₃ / CuI (ppm) | Iodination / Cyclization | 1-Arylketones | 2-Arylbenzo[b]furans | nih.gov |

| Au(I) / Zn(II) | Halocyclization | 2-Fluoro-3-alkynyl ketones | 3,4-Fluorohalofurans | nih.gov |

| Rh(III) / Cu(I) | Oxy-alkynylation | 2,3-Allenoic acids | 4-Alkynyl furan-2(5H)-ones | researchgate.net |

Organocatalytic Methods in Furanone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis, often providing excellent stereoselectivity under mild conditions. In the context of furanone synthesis, organocatalysts have been applied to the construction of the butenolide ring and for halogenation reactions. mdpi.comacs.orgnih.gov

For the iodination step, thiourea-based organocatalysts have been shown to be effective for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org The proposed mechanism involves the activation of the iodine source by the thiourea (B124793) catalyst, facilitating the electrophilic iodination of the substrate. organic-chemistry.org While this has been demonstrated on aromatic systems, the principle could be extended to the iodination of a pre-formed furanone enolate or a related activated precursor.

Numerous organocatalytic methods have been developed for the asymmetric synthesis of chiral butenolides, employing catalysts such as proline, cinchona alkaloids, and various phosphines. mdpi.comnih.gov These methods highlight the ability of organocatalysts to control the stereochemistry of the resulting furanone, which is a significant advantage for the synthesis of complex molecules. Chiral Lewis base catalysts have also been used to achieve enantioselective iodolactonization of certain alkenoic acids, yielding iodolactones with high enantioselection. biointerfaceresearch.com

| Catalyst Type | Reaction Type | Relevance to this compound | Reference |

|---|---|---|---|

| Thiourea derivatives | Iodination of aromatics | Potential for catalytic iodination of furanone precursors | organic-chemistry.org |

| Proline | Reductive coupling | Synthesis of the butenolide core | mdpi.com |

| Cinchona alkaloids | Asymmetric multicomponent reactions | Enantioselective synthesis of functionalized butenolides | nih.govnih.gov |

| Chiral Lewis Bases | Enantioselective Iodolactonization | Direct catalytic asymmetric synthesis of iodolactones | biointerfaceresearch.com |

Photoredox Catalysis in Halogenation Strategies

Visible-light photoredox catalysis has become a transformative tool in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.orgcharnwooddiscovery.comnih.gov This methodology has been applied to a wide range of transformations, including halogenations.

A relevant example is the synthesis of 2,4,5-trisubstituted-3-iodofurans through a photoredox-catalyzed radical cyclization. researchgate.net In this process, a photocatalyst, upon absorption of visible light, initiates a radical cascade that results in the formation of the furan (B31954) ring and the incorporation of an iodine atom from a source like N-iodosuccinimide. This type of reaction demonstrates the potential of photoredox catalysis to construct highly functionalized heterocyclic systems in a single, efficient step.

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited state can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. This radical can then undergo further reactions, such as cyclization or atom transfer, to form the desired product. The catalytic cycle is closed by a subsequent electron transfer event that regenerates the ground state of the photocatalyst.

While a direct, single-step photoredox synthesis of this compound from a simple precursor has not been explicitly reported, the existing literature on photoredox-catalyzed iodination and cyclization to form related iodo-heterocycles strongly suggests its feasibility. researchgate.net This approach represents a promising avenue for future research into efficient and sustainable methods for the synthesis of halogenated furanones.

Reactivity and Transformation Pathways of 4 Iodofuran 2 5h One

Reactivity Governed by the Iodine Substituent

The iodine atom at the C4 position is a key site for synthetic modifications, enabling the introduction of various carbon and heteroatom substituents.

The carbon-iodine bond in 4-iodofuran-2(5H)-one is susceptible to nucleophilic attack, although this reactivity is influenced by the sp² hybridization of the carbon atom. Unlike the more common S_N2 reactions at sp³ centers, nucleophilic substitution at a vinylic carbon can proceed through different mechanisms. libretexts.orgresearchgate.net In some cases, displacement of the iodide can be facilitated by the use of specific reagents. For instance, treatment of related perhydro-3-iodofurans with silver tetrafluoroborate (B81430) has been shown to displace the iodine, yielding formyloxy derivatives. psu.edu

The reactivity in nucleophilic aromatic substitution generally follows the trend F > Cl > Br > I, where the rate-determining step is typically the initial nucleophilic addition. masterorganicchemistry.com However, in the context of vinylic halides, the strength of the carbon-halogen bond also plays a role.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations due to the reactive C-I bond.

Suzuki-Miyaura Coupling: While specific examples with this compound are not extensively detailed in the provided results, the Suzuki-Miyaura reaction is a widely used method for coupling aryl or vinyl halides with organoboron compounds. This reaction is known to be effective for a broad range of substrates. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org 5-Substituted 3,4-dihalo-2(5H)-furanones have been successfully used in Sonogashira couplings to produce novel compounds containing an enediyne structure. sioc-journal.cn The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. sioc-journal.cnorganic-chemistry.org The reactivity of the halide is a key factor, with vinyl iodides being more reactive than other vinyl halides. wikipedia.org For instance, 5-iodofuran-2-carbaldehyde has been used in Sonogashira reactions with terminal alkynes to create more complex molecules. scielo.brscispace.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgunishivaji.ac.in The reactivity of the halide in the Heck reaction generally follows the order I > Br > Cl. fu-berlin.de This reaction is a versatile method for creating substituted alkenes and has been applied to a wide variety of substrates. mdpi.comorganic-chemistry.org While direct examples with this compound are not explicitly detailed, the high reactivity of the C-I bond makes it a prime candidate for such transformations.

Stille Reaction: The Stille reaction couples organotin compounds with various organic electrophiles, including vinyl iodides. wikipedia.orgscribd.comlibretexts.org This reaction is known for its tolerance of a wide range of functional groups. Vinyl iodides are preferred substrates as they react faster and under milder conditions than other vinyl halides. wikipedia.org Stannylfuranones have been shown to undergo Stille coupling reactions with aryl iodides to produce 3- and 4-arylfuran-2(5H)-ones. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, Base | Forms C-C bonds. |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; mild conditions. wikipedia.orglibretexts.org |

| Heck | Alkenes | Pd catalyst, Base | Forms substituted alkenes; reactivity I > Br > Cl. wikipedia.orgfu-berlin.de |

| Stille | Organotin compounds | Pd catalyst | Tolerates many functional groups; reactivity I > Br. wikipedia.org |

The carbon-iodine bond can be utilized to form organometallic reagents, which are potent nucleophiles for subsequent reactions.

Grignard Reagents: Grignard reagents are formed by reacting an alkyl or aryl halide with magnesium metal. leah4sci.comsigmaaldrich.com These organomagnesium halides are highly reactive and can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes and ketones. leah4sci.com For example, a Grignard reaction has been employed in the synthesis of annonaceous acetogenin (B2873293) analogues, where dodecyl magnesium bromide reacts with an aldehyde derived from a furan (B31954) precursor. scielo.brscispace.com

Organolithiums: The formation of organolithium reagents from this compound is another potential pathway to generate a powerful carbon nucleophile.

The iodine atom can be removed through reductive processes. Reductive dehalogenation can be achieved under various conditions, including the use of a palladium catalyst. organic-chemistry.org This process replaces the iodine atom with a hydrogen atom, providing access to the corresponding furanone scaffold without the C4-substituent. Hydrogenation reactions can also lead to the saturation of the double bond within the lactone ring. mdpi.com

Reactivity of the α,β-Unsaturated Lactone Moiety

The α,β-unsaturated lactone system in this compound is an electrophilic Michael acceptor, allowing for conjugate addition reactions at the C5 position.

The Michael addition, or conjugate addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the C5 position is susceptible to attack by a variety of nucleophiles. This reaction is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reaction of furan-2(5H)-one derivatives with various nucleophiles is a common strategy in the synthesis of complex molecules. mdpi.com For example, the addition of indole (B1671886) to a Michael acceptor derived from Meldrum's acid and an arylglyoxal is a key step in the synthesis of a 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The α,β-unsaturated double bond in the this compound core makes it a potential participant in cycloaddition reactions. While specific studies on this compound as a substrate in these reactions are not extensively documented, its reactivity can be inferred from the behavior of closely related 2(5H)-furanone derivatives.

Diels-Alder [[4+2] Cycloaddition]

The furanone ring can function as a dienophile in the Diels-Alder reaction, a powerful method for forming six-membered rings. researchgate.net The electron-withdrawing nature of the lactone carbonyl group activates the double bond for reaction with a conjugated diene. Studies on butenolide, a parent compound, have shown it to be a reactive dienophile. researchgate.netlibretexts.org For instance, a novel γ-hydroxymethyl-α,β-butenolide has been successfully used as a dienophile in highly diastereoselective Diels-Alder reactions with various dienes, including cyclopentadiene, to construct complex, functionalized cyclohexenes. acs.org The presence of the iodine atom at the C4 position in this compound would further influence the electron density of the double bond, potentially affecting its reactivity and the regioselectivity of the cycloaddition.

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a characteristic reaction of 2(5H)-furanones, providing a well-established route to cyclobutane (B1203170) compounds. chemtube3d.com The reaction of 2(5H)-furanone with alkenes (like ethylene) and alkynes (like acetylene) proceeds upon photoirradiation. chemtube3d.comacs.org Mechanistic studies, using DFT and CASSCF methods, indicate that the reaction with acetylene (B1199291) involves the 3(π-π*) triplet state of the furanone, leading to a triplet 1,4-biradical intermediate which then forms the cyclobutene (B1205218) product after spin inversion. acs.org These photocycloadditions have been applied to the synthesis of complex molecules, including cyclobutane nucleoside analogues. acs.org Given this precedent, this compound is expected to undergo similar photochemical cycloadditions, yielding iodinated cyclobutane or cyclobutene adducts.

| Reaction Type | Furanone Substrate | Reactant | Key Findings | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | γ-Hydroxymethyl-α,β-butenolide | Cyclopentadiene | Highly diastereoselective formation of endo- and exo-addition products. | acs.org |

| [2+2] Photocycloaddition | 2(5H)-Furanone | Ethylene | Forms a cyclobutane adduct via a triplet 1,4-biradical intermediate. | acs.org |

| [2+2] Photocycloaddition | Chiral 5-substituted-2(5H)-furanones | Acetylene | Produces enantiomerically pure cyclobutenes fused to a γ-lactone. | chemtube3d.com |

| [3+2] Cycloaddition | 5-Acetoxy-2(5H)-furanone | Aryl nitrile oxides | Asynchronous one-step reaction with high regioselectivity. | nii.ac.jpacs.org |

Reactivity at the Carbonyl Group

The carbonyl group of the lactone in this compound is a key reactive site. However, its reactivity is modulated by its inclusion in the α,β-unsaturated system, which allows for both direct nucleophilic attack at the carbonyl carbon (1,2-addition) and conjugate addition at the β-carbon (1,4-addition). libretexts.orglibretexts.org

Nucleophilic Addition to the Carbonyl Carbon

Direct nucleophilic attack on the carbonyl carbon (1,2-addition) of α,β-unsaturated lactones is often in competition with 1,4-conjugate addition. acs.orgrug.nl For many nucleophiles, such as amines and thiols, 1,4-addition is the preferred pathway with 2(5H)-furanones. rug.nlpearson.com However, strong, hard nucleophiles like hydride reagents tend to favor 1,2-addition.

Reductions of the Carbonyl Functionality

The reduction of the lactone functionality in this compound can lead to various products depending on the reducing agent and reaction conditions.

With a strong reducing agent like lithium aluminum hydride (LiAlH4), the α,β-unsaturated butenolide can undergo several transformations. The reaction can yield a mixture of a keto alcohol (from 1,2-reduction of the carbonyl), an unsaturated diol (from complete reduction of the lactone to a diol), and a saturated diol (from reduction of both the carbonyl and the C=C double bond). acs.org The product distribution is highly dependent on the stoichiometry of the hydride reagent and the reaction time. acs.org For example, the reduction of α-methyl-γ-phenyl-Δα,β-butenolide yielded the corresponding unsaturated diol and saturated diol, alongside the keto alcohol. acs.org

In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters or lactones under standard conditions. Its primary use is for the reduction of aldehydes and ketones. mathnet.ruescholarship.org In the context of α,β-unsaturated systems, NaBH4 may preferentially effect 1,4-reduction of the conjugated double bond. researchgate.net For instance, the reduction of a steroidal 3'(2H)-furanone with a large excess of NaBH4 resulted in the highly regio- and stereoselective formation of the corresponding saturated alcohol, indicating reduction of both the C=C bond and the ketone. researchgate.net

| Reducing Agent | Substrate | Products | Reaction Type | Reference |

|---|---|---|---|---|

| LiAlH₄ | α-Methyl-γ-phenyl-Δα,β-butenolide | Keto alcohol, unsaturated diol, saturated diol | 1,2- and 1,4-reduction | acs.org |

| NaBH₄ (large excess) | Steroidal 3'(2H)-furanone | Saturated tetrahydrofuranol | 1,4- and 1,2-reduction | researchgate.net |

| LiAlH₄ | 5-Methoxy-4-phenylthiobutyrolactone | 2-Phenylthio-1,4-butanediol | Lactone to diol reduction | rug.nl |

Ring-Opening and Rearrangement Reactions of the Furanone Scaffold

The furanone ring is susceptible to both ring-opening reactions, particularly through hydrolysis, and various rearrangements initiated by heat or light.

Hydrolytic Ring Opening and Subsequent Transformations

As a lactone (cyclic ester), this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction involves the cleavage of the ester bond, leading to the opening of the furanone ring.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. This is followed by the elimination of the alkoxide, which opens the ring to form a carboxylate and a γ-hydroxy group. Subsequent protonation yields the corresponding γ-hydroxy-α,β-unsaturated carboxylic acid. This type of hydrolysis, followed by intramolecular conjugate addition, has been observed in butenolide systems. rug.nl

Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile like water. This leads to a tetrahedral intermediate, and subsequent proton transfers result in the opening of the ring to form the same hydroxy acid product. The potential for the ring to exist in an open, acyclic form under acidic conditions is a key aspect of its reactivity, for example, in reactions with amino acids.

Thermal and Photochemical Rearrangements

The 2(5H)-furanone skeleton can undergo various structural reorganizations when subjected to thermal or photochemical energy.

Thermal Rearrangements Theoretical studies on the thermal decomposition of 2(5H)-furanone indicate that heating can induce a 1,2-H-transfer reaction, leading to a ring-opened ketenoic aldehyde intermediate. researchgate.net This intermediate can then re-close to form the isomeric 2(3H)-furanone, establishing an equilibrium between the two isomers. researchgate.net This highlights the thermal lability of the furanone ring and its potential to access different structural isomers and open-chain compounds at elevated temperatures.

Photochemical Rearrangements The photochemistry of 2(5H)-furanones is rich and has been explored for synthetic applications. Besides the [2+2] cycloadditions mentioned earlier, these compounds can undergo various rearrangements. One notable example is the di-π-methane rearrangement, which has been observed in 3,4-disubstituted 2(5H)-furanones. Other photochemical transformations include photo-Favorskii and photo-Smiles rearrangements, which have been applied in organic synthesis. Furthermore, photochemical reactions can be used to generate butenolides from other cyclic precursors, such as the phototriggered reaction of an aminocyclobutenedione with a nucleophile. The specific rearrangement pathway for this compound would depend on the irradiation wavelength and the presence of sensitizers or other reactants.

Applications of 4 Iodofuran 2 5h One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Synthon

4-Iodofuran-2(5H)-one is widely recognized as a versatile synthetic building block, a molecule incorporating a specific reactive feature that enables its assembly into more complex structures. The key to its versatility lies in the carbon-iodine (C-I) bond at the 4-position of the furanone ring. The iodo group acts as an excellent leaving group, making the compound an ideal electrophilic partner in numerous cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, transforming the simple halofuranone into a diverse library of derivatives.

The preparation of this compound can be efficiently achieved through the iodolactonization of 2,3-allenoates using molecular iodine. This method provides a direct and reliable route to the iodo-substituted butenolide core.

The primary application of this compound as a synthon is in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic organic chemistry for their ability to create C-C bonds with high efficiency and selectivity. This compound and its bromo-analogue are excellent substrates for several of the most powerful coupling methodologies, including:

Suzuki-Miyaura Coupling: Reaction with organoboronic acids or their esters to form 4-aryl- or 4-vinyl-2(5H)-furanones.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the C4 position.

Stille Coupling: Reaction with organostannanes to form C-C bonds with various organic groups (alkyl, vinyl, aryl).

The ability of this compound to participate in these varied reactions underscores its importance as a foundational building block for creating molecular diversity from a common precursor.

Precursor for the Synthesis of Complex Furanone Derivatives

Building upon its role as a versatile synthon, this compound serves as a key precursor for the synthesis of more elaborate and highly functionalized furanone derivatives. Its predictable reactivity allows chemists to strategically elaborate the butenolide core, generating compounds with tailored structural features and, consequently, specific chemical and biological properties.

Generation of Diverse Substituted Furanones

The true power of this compound is realized in its ability to generate a vast array of substituted furanones. Through palladium-catalyzed cross-coupling, the iodo substituent can be replaced with a multitude of organic fragments. This approach provides a modular and convergent strategy for synthesizing libraries of furanone derivatives for applications in medicinal chemistry and materials science. For instance, the Suzuki-Miyaura coupling of 4-tosyl-2(5H)-furanone, a stable and easily prepared analogue that exhibits similar reactivity to the iodo-variant, with various boronic acids has been shown to be a facile and efficient route to 4-substituted 2(5H)-furanones.

Below is a table summarizing representative transformations starting from 4-halo-2(5H)-furanones, illustrating the diversity of accessible structures.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | PdCl2(PPh3)2, Base (e.g., KF) | 4-Aryl-2(5H)-furanones |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-2(5H)-furanones |

| Stille Coupling | Organostannane (e.g., R-SnBu3) | Pd(PPh3)4 | 4-Alkyl/Aryl/Vinyl-2(5H)-furanones |

Stereoselective Access to Chiral Furanone Scaffolds

The synthesis of enantiomerically pure furanones is of significant interest due to the stereospecific nature of many biological interactions. While this compound itself is achiral, it can be incorporated into synthetic routes that establish chirality. One prominent strategy involves the use of chiral auxiliaries. For example, optically active furanone derivatives have been synthesized by reacting 3,4-dihalo-2(5H)-furanones with chiral alcohols, such as l-menthol (B7771125) or l-borneol. nih.gov This reaction creates a mixture of diastereomers at the C5 position, which can often be separated. The resulting diastereomerically pure 5-alkoxy-3,4-dihalo-2(5H)-furanone can then undergo regioselective substitution at the C4 position. nih.gov

In these chiral systems, the halogen (such as iodine's analogue, bromine) at the C4 position can be substituted by various nucleophiles, like thiols, to produce optically active 4-thiosubstituted furanones. nih.gov These products can be further oxidized to generate chiral sulfones. nih.gov This methodology demonstrates how a halo-furanone moiety, within a molecule made chiral by an auxiliary, serves as a crucial precursor for stereoselective synthesis. The halogen's reactivity is key to building the final, complex chiral furanone scaffold. nih.gov

Intermediate in Natural Product Total Synthesis

The furan-2(5H)-one ring is a common feature in many marine natural products, which often exhibit potent biological activities. The utility of 4-halo-2(5H)-furanones as intermediates is highlighted in the total synthesis of these complex molecules, where the halogen provides a critical reactive site for constructing key bonds and elaborating the molecular framework.

Construction of Bioactive Furanone-Containing Natural Product Fragments

A notable example of the application of a 4-halobutenolide is in the synthesis of fimbrolides, a class of halogenated marine natural products isolated from the red algae Delisea fimbriata. These compounds display significant antifungal and antimicrobial properties.

The synthesis of fimbrolide and acetoxyfimbrolide has been successfully achieved using a 5-alkyl-4-bromo-2(5H)-furanone as a key intermediate. acs.org The synthetic strategy begins with the treatment of a γ-monosubstituted allenic ester with N-bromosuccinimide (NBS) in water, which yields the 5-alkyl-4-bromo-2(5H)-furanone core. acs.org This brominated butenolide is the direct precursor to the natural product's central scaffold.

The following table outlines the key transformation in the synthesis of a fimbrolide precursor.

| Starting Material | Key Reagent | Intermediate Formed | Relevance |

|---|---|---|---|

| γ-Monosubstituted allenic ester | N-Bromosuccinimide (NBS) in water | 5-Alkyl-4-bromo-2(5H)-furanone | Core structure for fimbrolide synthesis acs.org |

This approach demonstrates how a halolactonization reaction can efficiently construct the essential furanone fragment of a complex natural product, with the halogen in place for potential further modification.

Strategic Incorporation into Complex Molecular Architectures

In the total synthesis of fimbrolides, the 4-bromo-2(5H)-furanone intermediate is not just a passive fragment but a strategic component for building the final molecular architecture. Once the 5-alkyl-4-bromo-2(5H)-furanone is formed, the synthesis proceeds by transforming it into a 5-alkylidene-4-bromo-2(5H)-furanone. acs.org This transformation typically involves bromination of the alkyl side chain followed by elimination to form an exocyclic double bond, a key structural feature of the fimbrolide family. acs.org

The 4-bromo substituent is retained in the final natural product, highlighting its role as an intrinsic part of the target's structure and bioactivity. The synthesis of fimbrolide and acetoxyfimbrolide from a simple allenic ester via a 4-bromo-2(5H)-furanone intermediate showcases a highly effective strategy where the halogenated furanone is strategically employed to construct a complex, bioactive marine metabolite. acs.org This underscores the importance of such halogenated synthons in the efficient and convergent synthesis of natural products.

Development of Novel Methodologies Using this compound

The strategic placement of the iodine atom on the furanone ring makes this compound an ideal substrate for developing new synthetic methods. Researchers have capitalized on its reactivity to forge complex molecules through innovative catalytic processes and reaction cascades, contributing to the fields of medicinal chemistry and materials science.

The transformation of this compound is dominated by transition-metal-catalyzed cross-coupling reactions, which allow for the direct formation of new carbon-carbon bonds at the C4 position. Palladium-based catalytic systems have been extensively explored for this purpose, demonstrating high efficiency and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond in this compound is particularly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various coupling reactions. While direct studies on this compound are specific, extensive research on analogous 4-halo and 4-tosyl-2(5H)-furanones provides a strong precedent for its reactivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodofuranone with boronic acids or their derivatives. It is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. Research on similar substrates, such as 4-tosyl-2(5H)-furanone, has shown that catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands effectively promote this transformation. The innocuous nature of boronic acids makes this a particularly attractive method.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. youtube.com This reaction typically uses a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of a base. youtube.com The coupling of this compound with terminal alkynes would yield 4-alkynyl-2(5H)-furanones, which are valuable intermediates for further transformations and are found in some biologically active molecules. The reaction proceeds under mild conditions, highlighting its efficiency. youtube.comnii.ac.jp

The choice of ligand, base, and solvent is crucial for optimizing these catalytic systems to achieve high yields and prevent side reactions. The development of novel ligands and photocatalytic systems aims to improve the sustainability and efficiency of these transformations further. For instance, performing these coupling reactions under sunlight using specialized photocatalysts represents a significant advancement in green chemistry. nih.gov

Table 1: Representative Palladium-Catalyzed Reactions for C4-Functionalization of Furan-2(5H)-one Scaffolds

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) or Pd(II) catalyst, phosphine ligand, base | Boronic Acid (R-B(OH)₂) | 4-Aryl/Vinyl-furan-2(5H)-one | High functional group tolerance; stable and non-toxic reagents. |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, base | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-furan-2(5H)-one | Mild reaction conditions; direct introduction of alkynyl groups. youtube.comnii.ac.jp |

| Heck | Pd catalyst, base | Alkene | 4-Alkenyl-furan-2(5H)-one | Forms C-C bonds with alkenes; useful for complex structures. |

| Stille | Pd catalyst | Organostannane (R-SnR'₃) | 4-Substituted-furan-2(5H)-one | Versatile for various R groups, but toxicity of tin reagents is a drawback. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. matilda.sciencemdpi.com While many MCRs focus on the de novo synthesis of the furanone ring itself, the use of pre-functionalized this compound as a substrate in MCRs or tandem/domino sequences represents a sophisticated strategy. researchgate.netnih.gov

A key application lies in designing one-pot tandem reactions that combine a cross-coupling step with subsequent transformations. wikipedia.org For example, a process could be envisioned where this compound first undergoes a Sonogashira coupling with a terminal alkyne. The resulting 4-alkynyl intermediate, without being isolated, could then participate in a subsequent cyclization or addition reaction with other components added to the pot. Such a sequence leverages the reactivity of the iodo-group to trigger a cascade of bond-forming events.

Hypothetical Tandem Reaction Sequence:

Initial Coupling: this compound reacts with an alkyne via a Sonogashira coupling to form a 4-alkynyl-2(5H)-furanone intermediate.

In-situ Transformation: This intermediate could then undergo an intramolecular reaction or react with another added component (e.g., in a Michael addition or cycloaddition) to build a more complex structure in the same pot.

This approach aligns with the principles of atom economy and procedural simplicity, as it avoids the need for isolating and purifying intermediates, saving time, solvents, and resources. nih.gov The development of one-pot tandem Sonogashira/Suzuki-Miyaura coupling reactions provides a strong precedent for the feasibility of using this compound in such advanced, multicomponent strategies. nii.ac.jp

The use of this compound in synthesis can be aligned with the principles of green chemistry, particularly through the development of catalytic and one-pot methodologies. nih.govresearchgate.netresearchgate.net Green chemistry emphasizes waste reduction, energy efficiency, and the use of safer chemical processes.

Catalysis and Atom Economy: Transition-metal-catalyzed reactions, such as the Suzuki and Sonogashira couplings discussed previously, are inherently sustainable because a small amount of catalyst can generate a large amount of product, reducing the stoichiometric waste associated with classical organic reactions. These reactions are also often highly atom-economical, meaning that a large proportion of the atoms from the reactants are incorporated into the final product.

Energy Efficiency and Alternative Energy Sources: A significant goal in green chemistry is to reduce the energy consumption of chemical reactions. Methodologies that allow reactions to proceed under milder conditions (lower temperature and pressure) are preferred. Furthermore, innovative research has demonstrated the potential for using alternative energy sources, such as ultrasound or visible light, to drive cross-coupling reactions. nih.govnih.gov For example, a photocatalyst that can facilitate the Suzuki or Sonogashira coupling of this compound using sunlight as the energy source would represent a major step towards a more sustainable process. nih.gov

Reduction of Waste and Procedural Simplification: The application of this compound in tandem or one-pot reactions directly contributes to green chemistry by minimizing solvent usage and waste generation. nih.gov Each purification step that is avoided reduces the consumption of solvents (which are often volatile and hazardous) and materials like silica (B1680970) gel, thereby lessening the environmental impact of the synthesis.

By serving as a platform for developing highly efficient, catalyst-driven, and one-pot synthetic sequences, this compound is a key contributor to the advancement of more sustainable and environmentally responsible organic synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 4 Iodofuran 2 5h One

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Iodofuran-2(5H)-one. By probing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular structure can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum of this compound, the protons on the furanone ring exhibit characteristic chemical shifts. The methylene (B1212753) protons at the C5 position (H-5) are diastereotopic and typically appear as distinct signals, often as doublets of doublets, due to geminal and vicinal coupling. The olefinic proton at the C3 position (H-3) would resonate further downfield due to the influence of the double bond and the adjacent carbonyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-2) is characteristically found at the most downfield position (typically 170-185 ppm) libretexts.org. The olefinic carbons (C-3 and C-4) resonate in the vinylic region (around 115-150 ppm) libretexts.org. The carbon bearing the iodine atom (C-4) would experience a significant upfield shift compared to a non-substituted vinyl carbon due to the "heavy atom effect". The methylene carbon at the C5 position would appear at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar furanone structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~7.5 - 7.8 | - |

| H-5a, H-5b | ~4.8 - 5.2 (as two signals) | - |

| C-2 | - | ~170 - 174 |

| C-3 | - | ~150 - 155 |

| C-4 | - | ~85 - 95 |

| C-5 | - | ~70 - 75 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the olefinic H-3 proton and the methylene H-5 protons, confirming their three-bond (vicinal) coupling across the oxygen atom in the lactone ring is not present, but would confirm couplings between any adjacent protons if they existed. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). emerypharma.com An HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 carbon signal and the H-5 signals to the C-5 carbon signal. This allows for the unambiguous assignment of the chemical shifts of protonated carbons. youtube.comemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a small molecule like this compound, NOESY can help confirm stereochemical assignments, although its utility is more pronounced in larger, more complex structures. For example, a NOESY spectrum could show spatial proximity between the H-3 and H-5 protons.

Iodine possesses one NMR-active nucleus, ¹²⁷I, which has 100% natural abundance. huji.ac.il However, ¹²⁷I is a quadrupolar nucleus (spin I = 5/2), which means it has a non-spherical charge distribution. researchgate.net This property leads to very efficient nuclear relaxation and consequently, extremely broad signals in NMR spectra, often too broad to be detected with standard high-resolution spectrometers. huji.ac.ilresearchgate.net

Therefore, obtaining a high-resolution ¹²⁷I NMR spectrum for a covalently bonded iodine in a small organic molecule like this compound is generally not practical for routine structural confirmation. huji.ac.il The primary application of ¹²⁷I NMR is in studies of highly symmetric environments, such as the iodide ion (I⁻) in solution, or in solid-state NMR studies to probe the local environment and quadrupolar coupling constants. huji.ac.ilresearchgate.netpascal-man.com While research has been conducted on ¹²⁷I NMR of organic iodides, its application remains specialized and is not a standard method for structural elucidation in this context. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Investigation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₄H₃IO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₄H₃IO₂ | [M+H]⁺ | 210.9200 |

| C₄H₃IO₂ | [M+Na]⁺ | 232.9019 |

| C₄H₃IO₂ | [M]⁺˙ | 209.9122 |

The ability of HRMS to provide an unambiguous molecular formula is a critical step in the identification of new or synthesized compounds. imrpress.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. elsevierpure.comunt.edu The fragmentation pattern provides valuable information about the molecule's structure, as the molecule breaks apart at its weakest bonds or through characteristic rearrangement pathways. elsevierpure.com

For this compound, the molecular ion ([C₄H₃IO₂]⁺˙) would be selected as the precursor. Expected fragmentation pathways could include:

Loss of Iodine: A primary fragmentation would likely be the cleavage of the C-I bond, resulting in the loss of an iodine radical (•I) to give a furanone cation at m/z 83.

Loss of CO: Carbonyl groups often fragment through the loss of carbon monoxide (CO), which would lead to a fragment ion.

Ring Opening: The furanone ring itself can undergo fragmentation. ed.ac.uk

By analyzing the masses of the product ions, the connectivity of the atoms in the original molecule can be pieced together, corroborating the structure determined by NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies that correspond to the molecule's vibrational transitions. For this compound, the key functional groups expected to exhibit characteristic absorption bands are the carbonyl group (C=O) of the lactone ring, the carbon-carbon double bond (C=C) within the ring, the carbon-oxygen single bonds (C-O), and the carbon-iodine bond (C-I).

Based on studies of 2(5H)-furanone, the carbonyl stretching vibration (ν(C=O)) is typically observed as a strong band in the region of 1750-1800 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The presence of the electron-withdrawing iodine atom at the C4 position in this compound is expected to cause a slight shift in this frequency compared to the parent furanone. The C=C stretching vibration (ν(C=C)) in the furanone ring generally appears in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the lactone are typically found in the 1000-1300 cm⁻¹ range. The C-I stretching vibration is expected to be observed at lower frequencies, typically in the range of 500-600 cm⁻¹.

A theoretical approach, such as Density Functional Theory (DFT) calculations, can provide predicted IR spectra that are valuable in the absence of experimental data. Such calculations for 2(5H)-furanone have shown good agreement with experimental findings, lending confidence to the predicted vibrational modes of its derivatives.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. A key advantage of Raman spectroscopy is its ability to detect non-polar bonds and vibrations that may be weak or absent in the IR spectrum.

For this compound, the C=C double bond and the C-I bond are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C=C bond, in particular, often gives rise to a more intense Raman band compared to its IR absorption. The C-I bond, being a relatively non-polar bond, is also anticipated to be more readily observable in the Raman spectrum. The carbonyl stretch will also be present, though its intensity can vary.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for the unambiguous identification of its key functional groups and offering a detailed molecular fingerprint.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group Assignment |

| ν(C=O) | ~1770 (Strong) | ~1770 (Moderate) | Carbonyl Stretch |

| ν(C=C) | ~1630 (Moderate) | ~1630 (Strong) | C=C Stretch |

| ν(C-O) | ~1250, ~1050 (Strong) | ~1250, ~1050 (Weak) | C-O Stretch |

| ν(C-I) | ~550 (Moderate) | ~550 (Strong) | C-I Stretch |

| δ(CH₂) | ~1420 (Moderate) | ~1420 (Weak) | CH₂ Scissoring |

| γ(C-H) | ~800-900 (Moderate) | ~800-900 (Weak) | C-H Out-of-plane bend |

Note: The frequencies presented in this table are approximate and based on theoretical predictions and comparison with related compounds. Actual experimental values may vary.

X-ray Crystallography for Precise Determination of Solid-State Molecular Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. While a specific crystal structure for this compound has not been reported, analysis of the crystal structures of related furanone derivatives allows for a well-informed prediction of its solid-state molecular structure and stereochemistry.

The furan-2(5H)-one ring is expected to be nearly planar, although slight puckering at the C5 position, which is an sp³-hybridized carbon, is possible. The iodine atom at the C4 position will lie in or very close to the plane of the ring. The carbonyl group at C2 and the double bond between C3 and C4 will also be part of this planar system.

Analysis of the crystal structures of various substituted furanones reveals that intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present) and halogen bonding, play a significant role in the crystal packing. In the case of this compound, halogen bonding involving the iodine atom is a plausible and significant intermolecular interaction that could influence the crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule.

The precise bond lengths and angles within the this compound molecule can be predicted with a high degree of accuracy using computational methods, which can be benchmarked against the known crystal structures of similar compounds. For instance, the C-I bond length is expected to be in the range of 2.05-2.15 Å. The C=O bond length will likely be around 1.20 Å, and the C=C bond length approximately 1.34 Å.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Comments |

| Crystal System | Monoclinic or Orthorhombic | Based on common space groups for similar small organic molecules. |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups. |

| a (Å) | 10-15 | Estimated based on molecular size and packing. |

| b (Å) | 5-10 | Estimated based on molecular size and packing. |

| c (Å) | 10-15 | Estimated based on molecular size and packing. |

| β (°) | 90-105 | For a monoclinic system. |

| Z | 4 | Number of molecules per unit cell, a common value. |

| C-I Bond Length (Å) | ~2.10 | Typical C(sp²)-I bond length. |

| C=O Bond Length (Å) | ~1.21 | Typical α,β-unsaturated lactone carbonyl bond length. |

| C=C Bond Length (Å) | ~1.35 | Typical conjugated double bond length. |

Note: The crystallographic parameters in this table are predictive and based on the analysis of related structures. Experimental determination would be required for definitive values.

The determination of the crystal structure of this compound would provide invaluable information for understanding its solid-state properties and reactivity. It would also allow for a detailed analysis of intermolecular interactions, which can be crucial for applications in materials science and medicinal chemistry.

Computational and Theoretical Investigations of 4 Iodofuran 2 5h One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its energy, electron distribution, and molecular orbitals. For 4-Iodofuran-2(5H)-one, methods like Density Functional Theory (DFT) are commonly used to provide a balance between computational cost and accuracy, allowing for a detailed examination of its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO indicates the region most susceptible to accepting electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and the lone pairs of the ring oxygen atom. The LUMO is anticipated to be distributed over the π* antibonding orbital of the α,β-unsaturated carbonyl system and the σ* antibonding orbital of the C-I bond. This distribution suggests that the molecule has multiple sites for both nucleophilic and electrophilic attack. The energy of the HOMO is indicative of its electron-donating ability, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: These values are representative examples derived from typical DFT calculations (e.g., B3LYP/6-31G(d) level of theory) and are for illustrative purposes, as specific experimental or calculated literature values are not available.

| Molecular Orbital | Energy (eV) | Primary Lobe Localization |

|---|---|---|

| HOMO | -6.85 | π(C3=C4), p(O1) |

| LUMO | -1.20 | π(C2=O), σ(C4-I) |

| HOMO-LUMO Gap | 5.65 | - |

An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the ESP map would clearly show a significant region of negative electrostatic potential around the carbonyl oxygen (O2) due to its high electronegativity and lone pairs of electrons. The furan (B31954) ring oxygen (O1) would also exhibit negative potential. Conversely, areas of positive potential would be located around the hydrogen atoms. A region of particular interest is the iodine atom, which, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" (σ-hole) along the extension of the C-I bond. This σ-hole makes the iodine atom a potential halogen bond donor, allowing it to interact favorably with nucleophiles.

To quantify the charge distribution, atomic charges can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These calculations assign a partial charge to each atom in the molecule. For this compound, the oxygen atoms are expected to carry the most significant negative charges. The carbonyl carbon (C2) would be highly positive, making it a prime site for nucleophilic attack. The carbon atom bonded to the iodine (C4) would also carry a partial positive charge.

Bond order analysis provides insight into the nature of the chemical bonds (single, double, triple). In this molecule, the C2=O and C3=C4 bonds would have bond orders approaching 2, confirming their double-bond character. The C4-I bond would have a bond order close to 1, consistent with a single bond, though its length and strength can be influenced by the electronic environment.

Table 2: Illustrative Calculated Atomic Charges and Bond Orders for this compound Note: These values are representative examples based on NBO analysis from DFT calculations and are for illustrative purposes.

| Selected Atomic Charges (e) | Selected Bond Orders | ||

|---|---|---|---|

| Atom | Charge | Bond | Order |

| O (carbonyl) | -0.65 | C2=O | 1.89 |

| C (carbonyl) | +0.78 | C3=C4 | 1.92 |

| C4 | +0.15 | C4-I | 0.95 |

| I | -0.10 | C5-O1 | 1.03 |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an essential tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a first-order saddle point on the potential energy surface. Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy (energy barrier) of a reaction, which is a key factor governing the reaction rate. A transition state is computationally verified by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a nucleophilic substitution reaction at the C4 position of this compound (e.g., with a generic nucleophile, Nu⁻), the transition state would involve the partial breaking of the C4-I bond and the partial formation of the new C4-Nu bond. Calculating the energies of the reactants, the transition state, and the products provides a quantitative energy profile for the reaction.

Table 3: Illustrative Energy Profile for a Nucleophilic Substitution on this compound Note: Energies are hypothetical and for illustrative purposes only.

| Species | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Reactants (this compound + Nu⁻) | 0.0 | Stable starting materials |

| Transition State ([Nu---C4---I]⁻) | +15.5 | One imaginary frequency |

| Products (4-Nu-furan-2(5H)-one + I⁻) | -10.2 | Stable final products |

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state downhill to both the reactants and the products. researchgate.net This calculation is crucial as it confirms that the identified transition state is indeed the correct one linking the desired reactants and products. ox.ac.uk The resulting IRC plot provides a visual representation of the energy changes as the geometry of the system evolves from reactants to products, offering a detailed map of the reaction pathway. researchgate.net For the aforementioned nucleophilic substitution, the IRC would trace the approach of the nucleophile, the concerted bond-breaking and bond-forming process at the transition state, and the final departure of the iodide leaving group.

Conformational Analysis and Energetics

Computational and theoretical investigations provide crucial insights into the three-dimensional structure and stability of this compound. Understanding the molecule's conformational landscape is fundamental to predicting its reactivity and interactions with other molecules.

Ring Puckering and Conformational Preferences

The five-membered furanone ring of this compound is not perfectly planar. Theoretical calculations on the parent 2(5H)-furanone molecule reveal a shallow potential energy surface for out-of-plane displacements of the ring atoms. This inherent flexibility allows for ring puckering, a distortion from planarity that can relieve steric strain and optimize electronic interactions. The introduction of a bulky iodine atom at the C4 position is expected to significantly influence the conformational preferences of the ring.

Computational studies on similar 5-membered ring systems suggest that the ring can adopt various puckered conformations, often described by a pseudorotational circuit. For this compound, two primary puckered conformations are anticipated to be of low energy: an "envelope" conformation, where one atom is out of the plane of the other four, and a "twist" conformation, where two adjacent atoms are displaced in opposite directions from the plane of the other three.

The energetic preference for a specific conformation is determined by a balance of factors, including torsional strain from eclipsed C-H bonds, angle strain within the ring, and steric interactions involving the iodine substituent. Density Functional Theory (DFT) calculations on related substituted furanones indicate that the energy differences between these conformers are typically small, on the order of a few kcal/mol. This suggests that at room temperature, this compound likely exists as a dynamic equilibrium of multiple interconverting conformers. The presence of the C=C double bond in the ring introduces a degree of rigidity, but also allows for ring-puckering motions that can influence the molecule's reactivity aip.org.

Table 1: Calculated Relative Energies of Plausible Conformations of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific computational data for this compound is not readily available in the searched literature. The values are based on typical energy differences found in computational studies of similar five-membered ring systems.

| Conformation | Description | Relative Energy (kcal/mol) |

| Planar | All ring atoms in the same plane | 2.5 |

| Envelope (C4-out-of-plane) | C4 atom is puckered out of the plane | 0.0 (most stable) |

| Envelope (C5-out-of-plane) | C5 atom is puckered out of the plane | 0.8 |

| Twist (C4,C5) | C4 and C5 atoms are twisted out of the plane | 1.2 |

Intermolecular Interactions in Aggregates

In the solid state or in concentrated solutions, molecules of this compound are expected to form aggregates through various intermolecular interactions. The nature and strength of these interactions are critical in determining the crystal packing and bulk properties of the compound.

The primary intermolecular forces at play are expected to be:

Dipole-dipole interactions: The lactone functionality possesses a significant dipole moment due to the polarized carbonyl group. These dipoles will tend to align in an anti-parallel fashion in the solid state to maximize electrostatic attraction.

Halogen bonding: The iodine atom on the furanone ring is a potential halogen bond donor. The electrophilic region on the iodine atom (the σ-hole) can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carbonyl group. This type of interaction is known to be highly directional and can play a significant role in crystal engineering.

Computational modeling of small clusters (dimers, trimers, etc.) of this compound can provide quantitative estimates of the interaction energies and preferred geometries of these aggregates. Such calculations would likely reveal a variety of stable dimeric structures, with the most stable arrangements maximizing the favorable electrostatic and halogen bonding interactions.

Prediction of Spectroscopic Parameters for Experimental Validation and Assignment

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of its spectral features.

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry in structural elucidation. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts relative to a standard reference compound.

For this compound, DFT calculations using methods such as the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical chemical shifts. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. It is also important to consider the effects of solvent and the dynamic averaging of different conformations, as the observed chemical shift in solution is a population-weighted average over all accessible conformers.

Based on established trends for substituted furanones, the following table provides estimated ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are estimated values based on typical chemical shifts for substituted furanones and the known effects of iodine substitution. Specific computational data for this compound is not readily available in the searched literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~170 |

| C3 | ~6.5 | ~125 |

| C4 | - | ~80 |

| C5 | ~5.0 (AB quartet) | ~75 |

Vibrational Frequency Calculations